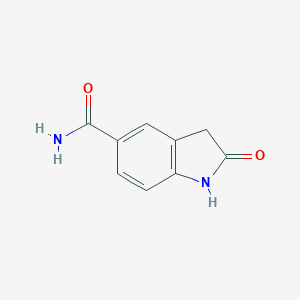
2-Oxoindoline-5-carboxamide
Übersicht
Beschreibung
2-Oxoindoline-5-carboxamide is a heterocyclic organic compound that belongs to the indoline family. This compound is characterized by the presence of an oxo group at the second position and a carboxamide group at the fifth position of the indoline ring. It has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the field of anti-cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-5-carboxamide typically involves the use of 4-aminobenzoic acid as a starting material. The synthetic route includes the following steps:
Formation of the Indoline Ring: The initial step involves the cyclization of 4-aminobenzoic acid to form the indoline ring structure.
Introduction of the Oxo Group: The oxo group is introduced at the second position of the indoline ring through oxidation reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced at the fifth position through amidation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxoindoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the indoline ring.
Substitution: The compound can undergo substitution reactions where different substituents are introduced at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which have shown potential in different biological assays.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Oxoindoline-5-carboxamide involves the inhibition of key signaling pathways that regulate cell proliferation and survival. Specifically, the compound targets the RAF/MEK/ERK pathway, which is crucial for cell cycle progression and proliferation . By blocking the phosphorylation of ERK1/2, this compound effectively inhibits the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-Methylene-2-oxoindoline-5-carboxamide: This compound has similar structural features but with a methylene group at the third position.
2-Oxoindoline-3-carboxamide: Another similar compound with the carboxamide group at the third position.
2-Oxoindoline-5-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group at the fifth position.
Uniqueness: 2-Oxoindoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the RAF/MEK/ERK pathway makes it a promising candidate for anti-cancer drug development .
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPQXFPHNACOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

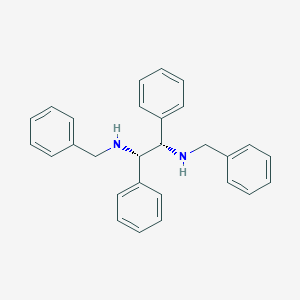
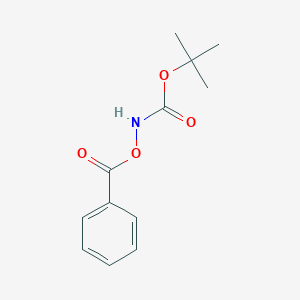


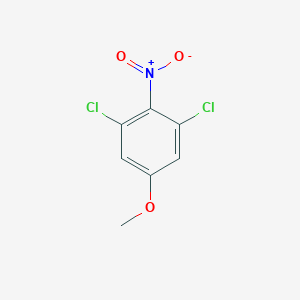

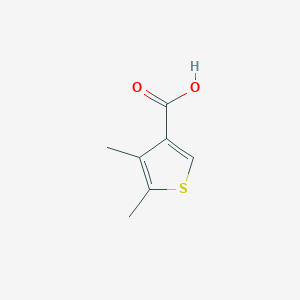
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)

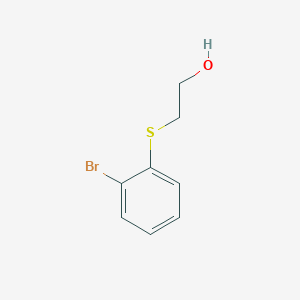
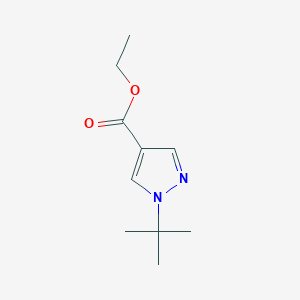
![Benzo[d]thiazole-6-sulfonic acid](/img/structure/B178511.png)
